molecular formula C13H14N2O3 B3347226 1(2H)-Quinoxalineacetic acid, 3-methyl-2-oxo-, ethyl ester CAS No. 129886-27-7

1(2H)-Quinoxalineacetic acid, 3-methyl-2-oxo-, ethyl ester

Cat. No.: B3347226
CAS No.: 129886-27-7
M. Wt: 246.26 g/mol
InChI Key: XTUQUMUVNSDLSJ-UHFFFAOYSA-N
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Description

1(2H)-Quinoxalineacetic acid, 3-methyl-2-oxo-, ethyl ester is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of an ethyl ester group, which makes it a valuable intermediate in various chemical reactions and applications.

Properties

IUPAC Name

ethyl 2-(3-methyl-2-oxoquinoxalin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-12(16)8-15-11-7-5-4-6-10(11)14-9(2)13(15)17/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUQUMUVNSDLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562217
Record name Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129886-27-7
Record name Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1(2H)-Quinoxalineacetic acid, 3-methyl-2-oxo-, ethyl ester can be achieved through several synthetic routes. One common method involves the condensation of 3-methyl-2-oxoquinoxaline with ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These methods often employ catalysts and automated systems to ensure consistent product quality and scalability.

Chemical Reactions Analysis

1(2H)-Quinoxalineacetic acid, 3-methyl-2-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline products.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dicarboxylic acid derivatives, while reduction may produce 3-methylquinoxaline-2-ol.

Scientific Research Applications

1(2H)-Quinoxalineacetic acid, 3-methyl-2-oxo-, ethyl ester has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of various quinoxaline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving quinoxaline derivatives.

    Medicine: Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. This compound is used in the synthesis of such derivatives for drug discovery and development.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 1(2H)-Quinoxalineacetic acid, 3-methyl-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, quinoxaline derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific quinoxaline derivative and its intended application.

Comparison with Similar Compounds

1(2H)-Quinoxalineacetic acid, 3-methyl-2-oxo-, ethyl ester can be compared with other similar compounds, such as:

    3-Methyl-2-oxo-butanoic acid: This compound shares a similar structural motif but lacks the quinoxaline ring. It is used in different applications, such as in the synthesis of amino acids and as a flavoring agent.

    Ethyl 2-methyl-3-oxobutanoate: Another similar compound, which is used as an intermediate in organic synthesis and in the production of pharmaceuticals.

The uniqueness of this compound lies in its quinoxaline core, which imparts distinct chemical and biological properties, making it valuable for a wide range of applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1(2H)-Quinoxalineacetic acid, 3-methyl-2-oxo-, ethyl ester
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1(2H)-Quinoxalineacetic acid, 3-methyl-2-oxo-, ethyl ester

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